4-bromo-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol
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Overview
Description
4-bromo-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol is a chemical compound with the molecular formula C14H9BrF3NO2 and a molecular weight of 360.13 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 3-(trifluoromethoxy)aniline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the imine bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-bromo-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol is utilized in several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biochemistry: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol
- 4-bromo-2-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol
- 4-bromo-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)aniline
Uniqueness
4-bromo-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol is unique due to the presence of both bromine and trifluoromethoxy groups, which impart distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets .
Properties
IUPAC Name |
4-bromo-2-[[3-(trifluoromethoxy)phenyl]iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF3NO2/c15-10-4-5-13(20)9(6-10)8-19-11-2-1-3-12(7-11)21-14(16,17)18/h1-8,20H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOMIHTYYYZSGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)N=CC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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